Cas no 75875-58-0 (4-(chloromethyl)-2H-1,3-benzodioxole)

4-(chloromethyl)-2H-1,3-benzodioxole structure
75875-58-0 structure
Product Name:4-(chloromethyl)-2H-1,3-benzodioxole
CAS No:75875-58-0
MF:C8H7ClO2
MW:170.59298157692
MDL:MFCD20622113
CID:538855
PubChem ID:13103712
Update Time:2025-08-04

4-(chloromethyl)-2H-1,3-benzodioxole Chemical and Physical Properties

Names and Identifiers

    • 4-(Chloromethyl)benzo[d][1,3]dioxole
    • 1,3-Benzodioxole, 4-(chloromethyl)-
    • 4-(chloromethyl)-1,3-Benzodioxole
    • 4-(chloromethyl)-2H-1,3-benzodioxole
    • FT-0765322
    • F1911-3807
    • AKOS022182950
    • 4-chloromethyl-benzo[1,3]dioxole
    • 75875-58-0
    • DTXSID70518243
    • SCHEMBL506350
    • MDMCWQDULDXEDU-UHFFFAOYSA-N
    • MDL: MFCD20622113
    • Inchi: 1S/C8H7ClO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5H2
    • InChI Key: MDMCWQDULDXEDU-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC=C2C=1OCO2

Computed Properties

  • Exact Mass: 170.0134572g/mol
  • Monoisotopic Mass: 170.0134572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 18.5Ų

4-(chloromethyl)-2H-1,3-benzodioxole Pricemore >>

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